molecular formula C16H12ClN3OS B11560445 3-(4-chlorophenyl)-4-(thiophen-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(thiophen-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560445
M. Wt: 329.8 g/mol
InChI Key: LLAPIMWUSGGRIL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with an appropriate diketone.

    Formation of the pyridine ring: This involves the condensation of the pyrazole intermediate with a suitable aldehyde or ketone.

    Introduction of the 4-chlorophenyl and thiophen-3-yl groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
  • 3-(4-METHOXYPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain biological targets, while the thiophene ring can contribute to its electronic properties.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-thiophen-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H12ClN3OS/c17-11-3-1-9(2-4-11)15-14-12(10-5-6-22-8-10)7-13(21)18-16(14)20-19-15/h1-6,8,12H,7H2,(H2,18,19,20,21)

InChI Key

LLAPIMWUSGGRIL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CSC=C4

Origin of Product

United States

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